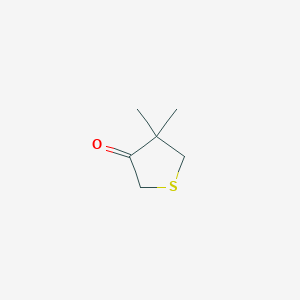

4,4-dimethylthiolan-3-one

Description

4,4-Dimethylthiolan-3-one is a cyclic thioether derivative with the molecular formula C₆H₁₀OS. Its structure consists of a five-membered thiolane ring (a sulfur-containing analog of tetrahydrofuran) with two methyl groups at the 4-position and a ketone group at the 3-position. Its stereoelectronic properties, influenced by the sulfur atom and methyl substituents, may modulate reactivity in cycloadditions, alkylations, or reductions .

Properties

IUPAC Name |

4,4-dimethylthiolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-6(2)4-8-3-5(6)7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNMAGJMTZCCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60777640 | |

| Record name | 4,4-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-45-8 | |

| Record name | 4,4-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylthiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-2-butanol with sulfur and a suitable oxidizing agent. The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylthiolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The sulfur atom in the thiolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

4,4-Dimethylthiolan-3-one has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is widely used in the flavor and fragrance industry to impart specific aromas and flavors to products.

Mechanism of Action

The mechanism of action of 4,4-dimethylthiolan-3-one involves its interaction with specific molecular targets. The sulfur atom in the thiolane ring can form bonds with various biological molecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4,4-dimethylthiolan-3-one, differing in substituent positions, alkyl chain lengths, or oxidation states. Key comparisons are outlined below:

2,4-Dimethylthiolan-3-one

- Structure : Methyl groups at positions 2 and 4 of the thiolane ring.

- Physical State : Reported as a yellow oil, contrasting with the likely higher viscosity of this compound due to increased symmetry .

- Reactivity : The 2-methyl group may sterically hinder nucleophilic attacks at the adjacent sulfur or ketone, whereas 4,4-dimethyl substitution could enhance ring strain or electronic effects.

2-Ethylthiolan-3-one

- Structure : An ethyl group at position 2 instead of methyl.

- Molecular Weight : Higher than this compound (C₆H₁₀OS vs. C₇H₁₂OS), influencing boiling points and solubility.

1,2,4,5-Tetradeoxy-1,4-epithio-2-Methyl-3-pentulose

- Structure : A more complex derivative with an epithio group and deoxy sugar backbone.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | Physical State | Key Features |

|---|---|---|---|---|

| This compound | C₆H₁₀OS | 4,4-dimethyl | Not reported | Symmetric substitution, ketone |

| 2,4-Dimethylthiolan-3-one | C₆H₁₀OS | 2,4-dimethyl | Yellow oil | Asymmetric substitution |

| 2-Ethylthiolan-3-one | C₇H₁₂OS | 2-ethyl | Not reported | Increased alkyl chain length |

| 1,2,4,5-Tetradeoxy...* | C₆H₁₀O₃S | Epithio, methyl, deoxy | Not reported | Hybrid sugar-thiolane structure |

*Full name: 1,2,4,5-Tetradeoxy-1,4-epithio-2-Methyl-3-pentulose

Research Findings and Implications

Substituent Position Effects :

- Methyl groups at the 4-position (vs. 2-position) may reduce steric hindrance near the sulfur atom, altering regioselectivity in reactions.

- Ethyl substituents (e.g., 2-ethylthiolan-3-one) introduce greater hydrophobicity, which could enhance membrane permeability in biological systems .

Synthetic Utility :

- 2,4-Dimethylthiolan-3-one’s yellow oil form suggests lower crystallinity, complicating purification compared to solid analogs.

- The hybrid structure of 1,2,4,5-tetradeoxy derivatives highlights versatility in designing sulfur-containing biomimetics .

Gaps in Data: Limited experimental data (e.g., melting points, spectroscopic profiles) for this compound necessitate further characterization to validate computational predictions.

Biological Activity

4,4-Dimethylthiolan-3-one is a sulfur-containing organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6H12OS

Molecular Weight: 132.23 g/mol

Structure: The compound features a thiolane ring with two methyl groups at the 4-position and a carbonyl group at the 3-position. Its structural properties contribute to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may influence enzymatic pathways and cellular signaling mechanisms through the following:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.

- Antioxidant Properties: The presence of sulfur in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

Research Findings

Recent studies have investigated the biological effects of this compound on various cell lines and organisms:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus in vitro.

- Cytotoxicity Studies: Cytotoxicity assays conducted on cancer cell lines revealed that the compound has selective toxicity against specific types of cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy.

- Neuroprotective Effects: In animal models, this compound has demonstrated neuroprotective effects by reducing neuronal cell death under oxidative stress conditions.

Case Studies

Several case studies have highlighted the practical applications and biological significance of this compound:

-

Case Study 1: Antibacterial Efficacy

- Objective: To evaluate the antibacterial properties of this compound against common pathogens.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: The compound exhibited significant inhibition against E. coli with an average inhibition zone of 15 mm.

-

Case Study 2: Cancer Cell Line Sensitivity

- Objective: To determine the cytotoxic effects on breast cancer cell lines (MCF-7).

- Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results: A dose-dependent decrease in cell viability was observed, indicating potential for therapeutic use.

Applications

The biological activities of this compound suggest several applications:

- Pharmaceutical Development: Its antimicrobial and cytotoxic properties make it a candidate for developing new antibiotics or anticancer agents.

- Food Industry: The compound could be explored as a natural preservative due to its antimicrobial activity.

- Cosmetic Formulations: Its antioxidant properties may be beneficial in skincare products aimed at reducing oxidative damage.

Comparative Analysis

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, cytotoxic | Pharmaceuticals |

| 2-Mercaptoethanol | Antioxidant | Biochemical research |

| Dimethyl sulfoxide (DMSO) | Solvent with anti-inflammatory properties | Drug delivery systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.